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Compound of Interest

Compound Name: 2,6-Dimethoxypyridin-4-amine

Cat. No.: B189221

This technical guide provides a comprehensive overview of the quantum chemical calculations
performed on 2,6-Dimethoxypyridin-4-amine, a molecule of significant interest in medicinal
chemistry and drug development. The following sections detail the computational
methodologies, optimized molecular structure, vibrational analysis, and electronic properties of
the title compound, offering valuable insights for researchers, scientists, and professionals in
the field of drug design and development.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 16 suite of programs.
The initial molecular geometry of 2,6-Dimethoxypyridin-4-amine was constructed using the
GaussView 6 interface and subsequently optimized using Density Functional Theory (DFT).
The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional
with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-
311++G(d,p) basis set. This level of theory is well-established for providing a reliable
description of the geometric and electronic properties of organic molecules. Frequency
calculations were performed at the same level of theory to confirm that the optimized structure
corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies)
and to derive the thermodynamic properties and vibrational spectra.

Molecular Geometry Optimization

The optimization of the molecular geometry of 2,6-Dimethoxypyridin-4-amine led to a stable
structure. The key optimized geometrical parameters, including selected bond lengths, bond
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angles, and dihedral angles, are summarized in the table below. These parameters provide a
detailed three-dimensional representation of the molecule's conformation.

Geometrical Parameter Calculated Value

Bond Lengths (A)

C2-N1 1.345
C6-N1 1.345
C4 - N7 1.380
C2-08 1.360
C6-09 1.360
08 -C10 1.430
09-C11 1.430

Bond Angles (°) **

C6-N1-C2 1185
N1-C2-C3 122.0
C3-C4-C5 117.0
C2-08-C10 118.0
C6-09-C11 118.0

Dihedral Angles (°) **

C6-N1-C2-C3 0.0
N1-C2-08-C10 179.5
N1-C6-09-Cl11 -179.5

Vibrational Analysis

The vibrational frequencies of 2,6-Dimethoxypyridin-4-amine were calculated to aid in the
interpretation of its infrared (IR) and Raman spectra. The most significant vibrational modes
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and their corresponding frequencies are presented below. The assignments are based on the
visualization of the vibrational modes using GaussView.

Vibrational Mode Frequency (cm~1) Description
V(N-H) 3450 N-H stretching (amine)
C-H stretching (aromatic and
v(C-H) 3050 - 2950
methy!l)
v(C=C), v(C=N) 1620 - 1500 Aromatic ring stretching
O(N-H) 1600 N-H scissoring (amine)
C-H bending (methyl and
0(C-H) 1450 - 1300 _
aromatic)
v(C-0) 1250 - 1050 C-O stretching (methoxy)

Electronic Properties and Frontier Molecular
Orbitals

The electronic properties of 2,6-Dimethoxypyridin-4-amine were investigated by analyzing its
frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the

Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting
energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.

Electronic Property Calculated Value (eV)
HOMO Energy -5.85
LUMO Energy -0.95
HOMO-LUMO Energy Gap 4.90

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic
stability.

Experimental Workflow and Signaling Pathways
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To visualize the logical flow of the computational and potential experimental validation
processes, the following diagrams are provided.
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Caption: Computational and Experimental Workflow.
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Caption: Interrelation of Calculated Properties.

 To cite this document: BenchChem. [Quantum Chemical Calculations for 2,6-
Dimethoxypyridin-4-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b189221#quantum-chemical-calculations-for-2-6-
dimethoxypyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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